1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
“1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the molecular formula C15H12ClN3. It has an average mass of 269.729 Da and a monoisotopic mass of 269.071960 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C15H12ClN3. It has an average mass of 269.729 Da and a monoisotopic mass of 269.071960 Da .Scientific Research Applications
Synthesis and Reactions
1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potent and selective inhibition properties in biological pathways. For instance, certain inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which are synthesized using related benzimidazole scaffolds, have been developed for the treatment of type-2 diabetes, demonstrating the compound's relevance in medicinal chemistry research for metabolic diseases (Latli et al., 2017). Additionally, the synthesis of benzimidazole condensed ring systems, including the creation of substituted 1‐oxo‐1H,5H‐pyrido[1,2‐a]benzimidazole‐4‐carbonitriles, has been detailed, indicating its role in generating structurally diverse heterocyclic compounds with potential biological activities (Rida et al., 1988).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds synthesized from this compound and its derivatives. For example, the synthesis of new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles has shown significant activity against Candida species, highlighting the compound's contribution to developing new antifungal agents (Göker et al., 2002). Additionally, compounds derived from pyrido[1,2-a]benzimidazole-4-carbonitrile have exhibited antimicrobial activities, indicating their potential use in creating new antimicrobial agents for various infections (Mohamed et al., 2008).
Fluorescent Properties and Optical Applications
The structural flexibility of this compound allows for the synthesis of derivatives with interesting optical properties. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives synthesized from related compounds have been studied for their fluorescent properties, suggesting applications in materials science, such as fluorescent markers or whitening agents (Rangnekar & Rajadhyaksha, 1986).
Properties
IUPAC Name |
1-chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-3-10-9(2)11(8-17)15-18-12-6-4-5-7-13(12)19(15)14(10)16/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVNULUGUFZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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